Cas no 2122-49-8 (Tri-(4-hydroxy-TEMPO) phosphite)

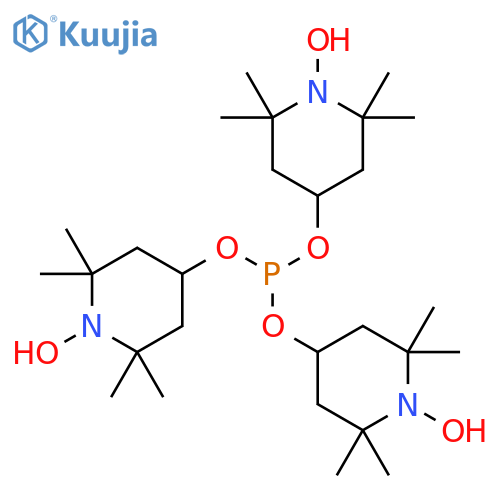

2122-49-8 structure

商品名:Tri-(4-hydroxy-TEMPO) phosphite

Tri-(4-hydroxy-TEMPO) phosphite 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinyloxy,4',4''-[phosphinidynetris(oxy)]tris-(2,2,6,6-tetramethyl)-

- AC1L8N41

- NSC251799

- Piperidinooxy,2,6,6-tetramethyl-, phosphite (3:1) (ester)

- SureCN1557996

- Tri-(2,2,6,6-tetramethyl-1-oxyl-4-piperidyl)-phosphit

- Tris-(2,2,6,6-tetramethyl-1-oxyl-4-piperidyl)-phosphit

- Tris-(2,2,6,6-tetramethyl-piperidin-1-oxyl)-phosphit

- Tris< 2,2,6,6-tetramethyl-piperidin-1-

- Tris-< 2,2,6,6-tetramethyl-piperidin-1-oxyl> -phosphit

- Tri-(4-hydroxy-TEMPO) phosphite

- Mercurate(2-),tetraiodo-, barium (1:1), (T-4)- (9CI)

-

- tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite

- Tri-(4-hydroxy-TEMPO)phosphite

- tris(2,2,6,6-tetramethyl-1-oxyl-4-piperidyl) phosphite

- DTXSID80330392

- SCHEMBL1557996

- DS-017774

- 2122-49-8

- NSC-251799

- G79498

-

- インチ: InChI=1S/C27H54N3O6P/c1-22(2)13-19(14-23(3,4)28(22)31)34-37(35-20-15-24(5,6)29(32)25(7,8)16-20)36-21-17-26(9,10)30(33)27(11,12)18-21/h19-21,31-33H,13-18H2,1-12H3

- InChIKey: WLGSYBIYACWXFF-UHFFFAOYSA-N

- ほほえんだ: CC1(CC(CC(N1O)(C)C)OP(OC2CC(N(C(C2)(C)C)O)(C)C)OC3CC(N(C(C3)(C)C)O)(C)C)C

計算された属性

- せいみつぶんしりょう: 547.37532

- どういたいしつりょう: 547.37502345g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 37

- 回転可能化学結合数: 6

- 複雑さ: 659

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 98.1Ų

じっけんとくせい

- PSA: 98.1

Tri-(4-hydroxy-TEMPO) phosphite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01V3PW-100g |

Tri-(4-hydroxy-TEMPO)phosphite |

2122-49-8 | 100g |

$67.00 | 2023-12-14 | ||

| Aaron | AR01V3PW-500g |

Tri-(4-hydroxy-TEMPO)phosphite |

2122-49-8 | 500g |

$157.00 | 2023-12-14 |

Tri-(4-hydroxy-TEMPO) phosphite 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

2122-49-8 (Tri-(4-hydroxy-TEMPO) phosphite) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2122-49-8)Tri-(4-hydroxy-TEMPO) phosphite

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:2122-49-8)High efficiency inhibitor ZJ-705

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ